Predicted Boiling Point Distinguishes cis-2,6-Disubstituted from N-Methyl and Unsubstituted Piperidine Ethanol Analogs
The predicted boiling point of cis-configured 2-[(2R,6R)-6-methylpiperidin-2-yl]ethanol (242.4 ± 13.0 °C) is substantially higher than that of the N-methyl regioisomer 1-methyl-2-piperidineethanol (CAS 533-15-3, 209.7 °C predicted at 760 mmHg) and moderately higher than unsubstituted 2-piperidineethanol (CAS 1484-84-0, 234 °C experimental) [1]. This 32.7 °C differential versus the N-methyl analog reflects the distinct intermolecular hydrogen-bonding network enabled by the secondary amine and cis-disposed hydroxyethyl group, providing a measurable quality attribute for identity verification and purification protocol design.
| Evidence Dimension | Boiling point (°C) |
|---|---|
| Target Compound Data | 242.4 ± 13.0 (predicted) |
| Comparator Or Baseline | 1-Methyl-2-piperidineethanol (CAS 533-15-3): 209.7 (predicted at 760 mmHg); 2-Piperidineethanol (CAS 1484-84-0): 234 (experimental, 760 mmHg) |
| Quantified Difference | Δ = +32.7 °C vs. N-methyl analog; Δ = +8.4 °C vs. unsubstituted analog |
| Conditions | Predicted data via ACD/Labs Percepta; experimental data from NIST Webbook and Sigma-Aldrich specifications |
Why This Matters
A higher boiling point provides a measurable physical parameter for confirming stereochemical identity upon receipt and informs optimal distillation or drying conditions during synthetic use.
- [1] NIST Chemistry WebBook. 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0): Boiling Point 234 °C. https://webbook.nist.gov/cgi/cbook.cgi?ID=1484-84-0 View Source
